molecular formula C13H8N2O B15133041 Dibenzo[b,e][1,4]diazepin-11-one

Dibenzo[b,e][1,4]diazepin-11-one

Cat. No.: B15133041
M. Wt: 208.21 g/mol
InChI Key: YHGGVHLVYKYOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is a heterocyclic compound that belongs to the class of diazepines It is characterized by a fused ring system consisting of two benzene rings and a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-dibenzo[b,e][1,4]diazepin-11(10H)-one typically involves the reaction of 2-halogenated nitrobenzenes or 1,2-dihalogenated benzenes with ortho-aminobenzamides under base-promoted conditions . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired diazepinone structure.

Industrial Production Methods

Industrial production methods for 5H-dibenzo[b,e][1,4]diazepin-11(10H)-one are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5H-dibenzo[b,e][1,4]diazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5H-dibenzo[b,e][1,4]diazepin-11(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-dibenzo[b,e][1,4]diazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is unique due to its specific ring structure and the presence of the diazepine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

benzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C13H8N2O/c16-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15-13/h1-8H

InChI Key

YHGGVHLVYKYOBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3C=CC=CC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.